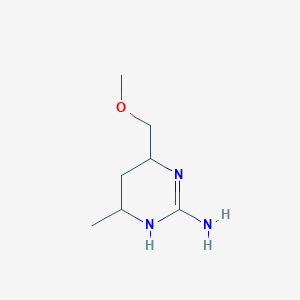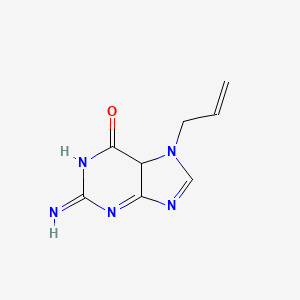
Sodium;2-(3-chloropyrazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the molecular formula C6H4ClN2NaO2 It is a sodium salt derivative of 2-(3-chloropyrazin-2-yl)acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(3-chloropyrazin-2-yl)acetic acid typically involves the reaction of 2-(3-chloropyrazin-2-yl)acetic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 2-(3-chloropyrazin-2-yl)acetic acid, followed by its neutralization with a sodium hydroxide solution. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-(3-chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Sodium;2-(3-chloropyrazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Sodium;2-(3-chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;2-(3-bromopyrazin-2-yl)acetic acid
- Sodium;2-(3-fluoropyrazin-2-yl)acetic acid
- Sodium;2-(3-methylpyrazin-2-yl)acetic acid
Uniqueness
Sodium;2-(3-chloropyrazin-2-yl)acetic acid is unique due to the presence of the chlorine atom in the pyrazine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, such as bromine, fluorine, or methyl groups.
Propriétés
Formule moléculaire |
C6H5ClN2NaO2+ |
|---|---|
Poids moléculaire |
195.56 g/mol |
Nom IUPAC |
sodium;2-(3-chloropyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1 |
Clé InChI |
RMTAAEPFBBKWDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CC(=O)O)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)









![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)


